molecular formula C22H15F2NO4 B13571095 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid

Cat. No.: B13571095
M. Wt: 395.4 g/mol
InChI Key: KGYYJTHYHPJLMO-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 3,5-difluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the benzene ring.

    Coupling: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: DCC or DIC with DMAP in an organic solvent like dichloromethane (DCM).

Major Products

    Deprotection: Free amino acid derivative.

    Substitution: Substituted benzoic acid derivatives.

    Coupling: Peptide chains with the desired sequence.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs.

    Bioconjugation: It is employed in the conjugation of peptides to other molecules for biological studies.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid is unique due to the presence of the difluorobenzoic acid moiety, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.

Properties

Molecular Formula

C22H15F2NO4

Molecular Weight

395.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-difluorobenzoic acid

InChI

InChI=1S/C22H15F2NO4/c23-18-9-12(21(26)27)10-19(24)20(18)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27)

InChI Key

KGYYJTHYHPJLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4F)C(=O)O)F

Origin of Product

United States

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